Palmitoléate de cholestéryle

Vue d'ensemble

Description

Cholesteryl palmitoleate (C16:1n-7) is a naturally occurring fatty acid found in human tissues and foods such as dairy products, eggs, and fish. It is also known as palmitoleic acid and is a component of the natural lipid composition of the human body. Cholesteryl palmitoleate has been studied for its biochemical and physiological effects on the human body, as well as its potential applications in laboratory experiments.

Applications De Recherche Scientifique

Systèmes d'administration de médicaments

Palmitoléate de cholestéryle: a des applications potentielles dans le développement de systèmes d'administration de médicaments. Sa nature lipophile lui permet d'être incorporé dans des nanoparticules à base de lipides, ce qui peut améliorer la solubilité et la biodisponibilité de divers médicaments. Ces nanoparticules peuvent être conçues pour cibler des tissus ou des cellules spécifiques, améliorant ainsi l'efficacité des médicaments encapsulés et réduisant les effets secondaires .

Bio-imagerie

Dans le domaine de la bio-imagerie, le this compound peut être utilisé pour créer des agents de contraste pour des techniques d'imagerie telles que l'IRM et la tomodensitométrie. Sa capacité à s'intégrer dans les membranes cellulaires en fait un outil précieux pour le suivi et la visualisation des processus biologiques au niveau cellulaire .

Cristaux liquides

This compound: peut former des phases cristallines liquides, qui sont utiles dans la création de matériaux sensibles pour les écrans et les capteurs. Ces matériaux peuvent modifier leurs propriétés optiques en réponse à des stimuli externes, tels que la température, la lumière et les champs électriques .

Gélifiants

En tant que gélifiant, le this compound peut être utilisé pour former des gels stables pour diverses applications, notamment la stabilisation des émulsions, la libération contrôlée d'ingrédients actifs et la création de textures nouvelles dans les produits alimentaires et cosmétiques .

Métabolisme du cholestérol

Des recherches ont montré que le this compound peut influencer le métabolisme du cholestérol, ce qui est crucial pour maintenir la santé cellulaire et prévenir des maladies telles que l'athérosclérose. Il peut affecter la synthèse, l'absorption et le transport du cholestérol dans l'organisme .

Composition de la membrane cellulaire

This compound: est structurellement similaire aux composants des membranes cellulaires, ce qui signifie qu'il peut être utilisé pour étudier la dynamique des membranes et le rôle des lipides dans les processus cellulaires. Il peut également être utilisé pour moduler les propriétés des membranes artificielles à des fins de recherche et thérapeutiques .

Synthèse de composés bioactifs

La synthèse de composés bioactifs implique souvent le this compound comme précurseur ou intermédiaire. Sa structure peut être modifiée pour produire des molécules ayant des activités biologiques souhaitées, telles que des propriétés anticancéreuses, antimicrobiennes et antioxydantes .

Synthèse de matériaux

En science des matériaux, le this compound peut être utilisé dans la synthèse de polymères et d'autres matériaux qui nécessitent des composants ayant des propriétés physiques et chimiques spécifiques. Son inclusion peut conférer des caractéristiques telles que la flexibilité, la durabilité et la sensibilité aux changements environnementaux .

Mécanisme D'action

Target of Action

Cholesteryl palmitoleate primarily targets THP-1 macrophages . These cells play a crucial role in the body’s immune response, particularly in the process of atherosclerosis . The compound interacts with these cells, affecting their function and behavior .

Mode of Action

Cholesteryl palmitoleate interacts with its target cells by affecting the phosphorylation of Akt within THP-1 macrophages . This interaction is influenced by the concentration of free fatty acids (FFAs), with the palmitoleate component of the total FFA specifically affecting Akt phosphorylation . This interaction leads to changes in the levels of select molecular species of phosphoinositides .

Biochemical Pathways

The primary biochemical pathway affected by cholesteryl palmitoleate is the Akt signaling pathway . This pathway plays a key role in multiple cellular processes, including cell proliferation, survival, and metabolism . By influencing the phosphorylation of Akt, cholesteryl palmitoleate can affect these processes and alter the behavior of THP-1 macrophages .

Result of Action

The primary result of cholesteryl palmitoleate’s action is a reduction in apolipoprotein A-I-mediated cholesterol efflux . This means that the compound impairs the ability of THP-1 macrophages to remove cholesterol, which can contribute to the progression of atherosclerosis . This effect can be reversed in the presence of the Akt inhibitor MK-2206 .

Action Environment

The action of cholesteryl palmitoleate can be influenced by various environmental factors. For example, the compound’s effects on Akt phosphorylation are dependent on the concentration of FFAs . This suggests that dietary factors and other conditions that affect FFA levels could potentially influence the compound’s action, efficacy, and stability .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Cholesteryl palmitoleate interacts with various biomolecules. It is involved in the regulation of systemic metabolism . The attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .

Cellular Effects

Cholesteryl palmitoleate has been shown to influence cell function. It has been found to increase Akt phosphorylation in THP-1 macrophages and reduce apoA-I-mediated cholesterol efflux . It also plays a role in the regulation of insulin sensitivity, beta cell function, and glucose tolerance in non-diabetic individuals .

Molecular Mechanism

Cholesteryl palmitoleate exerts its effects at the molecular level through various mechanisms. It has been shown to increase Akt phosphorylation in THP-1 macrophages, which in turn reduces apoA-I-mediated cholesterol efflux . This effect can be reversed by inhibiting Akt phosphorylation .

Temporal Effects in Laboratory Settings

The effects of cholesteryl palmitoleate change over time in laboratory settings. For instance, the phosphorylation of Akt within THP-1 macrophages increases with total FFA concentration and that phosphorylation is elevated up to 18 hours .

Metabolic Pathways

Cholesteryl palmitoleate is involved in various metabolic pathways. It is a part of the cholesterol metabolism, playing a role in the regulation of systemic metabolism .

Transport and Distribution

Cholesteryl palmitoleate is transported and distributed within cells and tissues. It is predominantly localized to cell membranes, where it interacts with the adjacent lipids to regulate rigidity, fluidity, and permeability of the bilayer .

Subcellular Localization

Cholesteryl palmitoleate is predominantly localized to cell membranes . The attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization .

Propriétés

IUPAC Name |

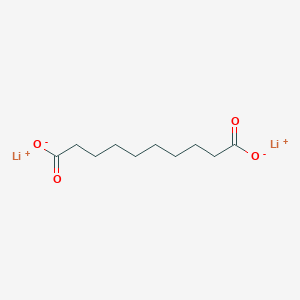

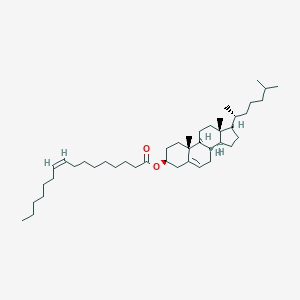

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-hexadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h12-13,24,33-34,36-40H,7-11,14-23,25-32H2,1-6H3/b13-12-/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODJWNWCVNUPAQ-XDOSKZMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H74O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801312800 | |

| Record name | Cholesteryl palmitoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

623.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | CE(16:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

16711-66-3 | |

| Record name | Cholesteryl palmitoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16711-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl 9-hexadecenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016711663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesteryl palmitoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHOLESTERYL PALMITOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/132TTN4QMV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CE(16:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.